molecular formula C23H19N3O B3436475 2-(3,4-dimethylphenyl)-N-(pyridin-3-yl)quinoline-4-carboxamide

2-(3,4-dimethylphenyl)-N-(pyridin-3-yl)quinoline-4-carboxamide

Cat. No.: B3436475
M. Wt: 353.4 g/mol
InChI Key: WAIVQYRNQAWONM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,4-dimethylphenyl)-N-(pyridin-3-yl)quinoline-4-carboxamide is a synthetic organic compound It features a quinoline core, which is a heterocyclic aromatic organic compound, and is substituted with a 3,4-dimethylphenyl group and a pyridin-3-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethylphenyl)-N-(pyridin-3-yl)quinoline-4-carboxamide typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the Quinoline Core: Starting from aniline derivatives, the Skraup synthesis can be used to form the quinoline core.

    Substitution Reactions: Introduction of the 3,4-dimethylphenyl group and the pyridin-3-yl group through electrophilic aromatic substitution or cross-coupling reactions.

    Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, possibly using reagents like carbodiimides or acid chlorides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups on the phenyl ring.

    Reduction: Reduction reactions could target the quinoline core or the carboxamide group.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the quinoline or phenyl rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents, organometallic reagents, or nucleophiles like amines or alcohols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of the methyl groups could yield carboxylic acids, while reduction of the quinoline core could lead to tetrahydroquinoline derivatives.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules or as a ligand in coordination chemistry.

    Biology: Potential use as a fluorescent probe or in bioimaging due to the quinoline core.

    Medicine: Possible applications in drug discovery, particularly as a scaffold for designing new pharmaceuticals.

    Industry: Use in materials science, such as in the development of organic semiconductors or light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it could interact with biological targets such as enzymes or receptors, potentially inhibiting or activating their function. The quinoline core is known to intercalate with DNA, which could be a mechanism for anticancer activity.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds like chloroquine or quinine, which have similar core structures but different substituents.

    Carboxamides: Other carboxamide-containing compounds, such as benzamides or nicotinamides.

Uniqueness

The uniqueness of 2-(3,4-dimethylphenyl)-N-(pyridin-3-yl)quinoline-4-carboxamide lies in its specific substitution pattern, which could confer unique chemical and biological properties compared to other quinoline derivatives or carboxamides.

Properties

IUPAC Name

2-(3,4-dimethylphenyl)-N-pyridin-3-ylquinoline-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O/c1-15-9-10-17(12-16(15)2)22-13-20(19-7-3-4-8-21(19)26-22)23(27)25-18-6-5-11-24-14-18/h3-14H,1-2H3,(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAIVQYRNQAWONM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CN=CC=C4)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3,4-dimethylphenyl)-N-(pyridin-3-yl)quinoline-4-carboxamide
Reactant of Route 2
Reactant of Route 2
2-(3,4-dimethylphenyl)-N-(pyridin-3-yl)quinoline-4-carboxamide
Reactant of Route 3
Reactant of Route 3
2-(3,4-dimethylphenyl)-N-(pyridin-3-yl)quinoline-4-carboxamide
Reactant of Route 4
2-(3,4-dimethylphenyl)-N-(pyridin-3-yl)quinoline-4-carboxamide
Reactant of Route 5
Reactant of Route 5
2-(3,4-dimethylphenyl)-N-(pyridin-3-yl)quinoline-4-carboxamide
Reactant of Route 6
Reactant of Route 6
2-(3,4-dimethylphenyl)-N-(pyridin-3-yl)quinoline-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.